Unii-4gmu5hux5I

CXCR2 antagonist binding affinity Kd

Unii-4gmu5hux5I, commonly known as Navarixin (SCH 527123, MK-7123), is a synthetic small-molecule belonging to the 3,4-diamino-3-cyclobutene-1,2-dione chemical class. It functions as an orally bioavailable, intracellular negative allosteric modulator (NAM) of both C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
CAS No. 473727-83-2
Cat. No. B609427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-4gmu5hux5I
CAS473727-83-2
SynonymsSCH527123;  SCH-527123;  SCH 527123;  MK-7123;  MK7123;  MK 7123;  PS291822;  PS-291822;  PS 291822;  Navarixin monohydrate;  Navarixin
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O
InChIInChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1
InChIKeyIXBYSXNOKFHHDR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO (>40mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Navarixin (SCH 527123, MK-7123) Procurement Guide: CXCR1/CXCR2 Allosteric Antagonist for Inflammation & Oncology Research


Unii-4gmu5hux5I, commonly known as Navarixin (SCH 527123, MK-7123), is a synthetic small-molecule belonging to the 3,4-diamino-3-cyclobutene-1,2-dione chemical class [1]. It functions as an orally bioavailable, intracellular negative allosteric modulator (NAM) of both C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) [2]. Navarixin has been extensively characterized in preclinical models of pulmonary inflammation and evaluated in multiple Phase 2 clinical trials for chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and solid tumors [3]. Its binding mode, dual-receptor profile, and species-specific affinity data distinguish it from competing CXCR2 antagonists such as Danirixin, AZD5069, Reparixin, and SB225002.

Why Navarixin (SCH 527123) Cannot Be Substituted with Other CXCR2 Antagonists Without Experimental Validation


CXCR2 antagonists exhibit profound pharmacological divergence despite targeting the same receptor. Navarixin is an intracellular negative allosteric modulator (NAM) that binds to a conserved intracellular pocket near the G-protein binding site, producing insurmountable antagonism; in contrast, Danirixin is a competitive orthosteric antagonist with fully reversible binding kinetics [1]. Navarixin displays dual CXCR1/CXCR2 antagonism (Kd 41 nM for CXCR1, 0.08 nM for CXCR2 in cynomolgus monkey), whereas Danirixin is CXCR2-selective with 78-fold lower CXCR1 affinity (IC50 977 nM) [1][2]. Clinically, Navarixin induces dose-limiting, rapid-onset neutropenia (absolute neutrophil count reduction of 44.5–48.2%), while Danirixin does not cause concomitant blood neutropenia [3][4]. These mechanistic, pharmacological, and clinical safety differences preclude simple interchange and mandate compound-specific justification in both research and procurement contexts.

Navarixin (SCH 527123) Quantitative Differentiation Evidence vs. Closest CXCR2 Antagonist Comparators


CXCR2 Binding Affinity: Navarixin Exhibits Sub-Nanomolar Kd Across Species, Outperforming Danirixin, AZD5069, Reparixin, and SB225002

Navarixin demonstrates CXCR2 binding affinity in the sub-nanomolar range across multiple preclinical species. In cynomolgus monkey, the Kd for CXCR2 is 0.08 nM, with Kd values of 0.20 nM for both mouse and rat CXCR2 [1]. This potency substantially exceeds that of Danirixin (IC50 12.5 nM for human CXCR2 binding), Reparixin (IC50 100 nM for CXCR2-mediated migration), SB225002 (IC50 22 nM for IL-8 binding to CXCR2), and AZD5069 (IC50 0.79 nM for human CXCR2 in radioligand binding) [2][3][4].

CXCR2 antagonist binding affinity Kd receptor pharmacology species cross-reactivity

Allosteric Binding Mode: Navarixin Is an Intracellular Negative Allosteric Modulator, Not an Orthosteric Competitor

Navarixin binds to an intracellular allosteric pocket formed by the transmembrane domains near the G-protein binding site of CXCR2, functioning as a negative allosteric modulator (NAM) and exhibiting insurmountable antagonism [1][2]. In contrast, Danirixin binds competitively to the orthosteric CXCL8 binding site and shows fully reversible antagonism in washout experiments over 180 minutes [3]. This allosteric mechanism renders Navarixin's receptor blockade resistant to competition by high local concentrations of endogenous chemokines (CXCL1, CXCL8), a feature that orthosteric antagonists like Danirixin do not share.

allosteric modulation intracellular binding negative allosteric modulator CXCR2 mechanism of action binding kinetics

Dual CXCR1/CXCR2 Antagonism: Navarixin Engages Both IL-8 Receptors, Unlike CXCR2-Selective Comparators Danirixin, AZD5069, and SB225002

Navarixin is a dual CXCR1/CXCR2 antagonist with Kd values of 41 nM for cynomolgus CXCR1 and 0.08 nM for cynomolgus CXCR2, yielding approximately 512-fold selectivity for CXCR2 over CXCR1 [1]. While CXCR2-preferring, Navarixin retains pharmacologically relevant CXCR1 occupancy at therapeutic concentrations. In contrast, Danirixin is CXCR2-selective with 78-fold lower CXCR1 affinity (IC50 977 nM vs. 12.5 nM) [2], AZD5069 is >150-fold selective for CXCR2 over CXCR1 [3], and SB225002 is >150-fold selective for CXCR2 [4]. Reparixin, though also a dual antagonist, is CXCR1-preferring with IC50 values of 1 nM (CXCR1) and 100 nM (CXCR2) .

CXCR1 CXCR2 dual antagonism IL-8 receptor neutrophil receptor selectivity

In Vivo Oral Efficacy: Navarixin Blocks Pulmonary Neutrophilia at Lower ED50 Than Danirixin in Rat LPS Models

Navarixin administered orally suppresses pulmonary neutrophilia with an ED50 of 1.2 mg/kg in mice and 1.8 mg/kg in rats following intranasal LPS challenge [1]. Danirixin, tested in a comparable rat LPS aerosol model, exhibits an ED50 of 1.4 mg/kg for blocking neutrophil influx into the lung; however, its ED50 increases to 16 mg/kg in an ozone challenge model, indicating context-dependent efficacy [2]. Both compounds show oral activity, but Navarixin demonstrates more consistent potency across species and challenge models, with additional efficacy against goblet cell hyperplasia (32–38% inhibition at 1–3 mg/kg in mice) .

pulmonary neutrophilia ED50 oral bioavailability LPS challenge in vivo pharmacology rat model

Clinical Neutropenia Risk Profile: Navarixin Induces Rapid, Dose-Limiting Neutropenia, in Contrast to Danirixin's Neutropenia-Sparing Profile

Navarixin at clinically tested doses (30 mg and 100 mg p.o. once daily) induces rapid, dose-dependent reductions in absolute neutrophil count (ANC). In a Phase 2 solid tumor trial, maximal ANC reductions from baseline were 44.5%–48.2% in cycle 1, occurring within 6–12 hours post-dose, with grade 4 neutropenia reported as a dose-limiting toxicity in 4–6% of patients [1][2]. In contrast, Danirixin administered in Phase 1/2 COPD and influenza trials showed no concomitant blood neutropenia, a distinction attributed to its reversible competitive orthosteric binding and distinct receptor interaction kinetics [3][4]. AZD5069 also induces reversible blood neutrophil reductions of 13–50%, similar to Navarixin, but with no increase in infection rates in short-term studies [5].

neutropenia absolute neutrophil count safety pharmacology clinical trial dose-limiting toxicity CXCR2 antagonist

Chemotaxis Inhibition: Navarixin Potently Suppresses CXCL1- and CXCL8-Driven Neutrophil Chemotaxis with Sub-Nanomolar to Low Nanomolar IC50

In primary human polymorphonuclear neutrophil (hPMN) chemotaxis assays, Navarixin blocks CXCL1-induced migration with an IC50 of <1 nM and CXCL8-induced migration with an IC50 of 16 nM . This functional profile is consistent across recombinant cell-based systems, where Navarixin inhibits CXCL8-induced chemotaxis of Ba/F3-hCXCR2 cells at 3 nM [1]. In contrast, Reparixin, also an allosteric CXCR1/CXCR2 antagonist, inhibits CXCR2-mediated cell migration with an IC50 of 100 nM, and CXCR1-mediated chemotaxis with an IC50 of 1 nM . Navarixin thus provides approximately 100-fold greater functional potency at CXCR2-driven chemotaxis compared to Reparixin, the closest allosteric comparator.

neutrophil chemotaxis CXCL1 CXCL8 functional assay IC50 primary human neutrophils

Navarixin (SCH 527123) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical In Vivo Models of Neutrophil-Driven Pulmonary Inflammation Requiring Oral CXCR2 Blockade

Navarixin is the optimal oral CXCR1/CXCR2 antagonist for mouse and rat models of LPS-induced pulmonary neutrophilia. With an ED50 of 1.2 mg/kg (mouse, p.o.) and 1.8 mg/kg (rat, p.o.), Navarixin provides potent and reproducible suppression of airway neutrophil influx, mucus production, and goblet cell hyperplasia [1]. Its dual CXCR1/CXCR2 engagement ensures complete blockade of IL-8 family chemokine signaling in both species, and its well-characterized species-specific Kd values enable accurate dose selection across mouse (0.20 nM), rat (0.20 nM), and cynomolgus monkey (0.08 nM) models [2]. Researchers should select Navarixin over Danirixin when consistent potency across inflammatory challenge types is required, as Danirixin's ED50 varies from 1.4 mg/kg (LPS) to 16 mg/kg (ozone) in rats [3].

Mechanistic Studies of CXCR2 Allosteric Modulation and Insurmountable Receptor Antagonism

Navarixin is the definitive tool compound for investigating intracellular negative allosteric modulation of CXCR2. Its binding to the intracellular G-protein pocket produces insurmountable antagonism that cannot be overcome by increasing orthosteric agonist (CXCL8/CXCL1) concentrations [1]. This contrasts with Danirixin, a competitive orthosteric antagonist with fully reversible binding (pA2 = 8.44, KB = 6.5 nM), and SB225002, another orthosteric antagonist [2][3]. For studies exploring biased signaling, receptor conformational dynamics, or the structural basis of allosteric antagonism, Navarixin provides the only clinically characterized CXCR2 NAM with published fluorescent ligand derivatives enabling NanoBRET-based binding assays [4].

Functional Neutrophil Chemotaxis Assays Requiring Potent Dual CXCR1/CXCR2 Blockade in Primary Human Cells

For ex vivo and in vitro assays using primary human neutrophils, Navarixin offers the most potent combined CXCR1/CXCR2 chemotaxis inhibition among available antagonists. It blocks CXCL1-induced chemotaxis at sub-nanomolar concentrations (IC50 < 1 nM) and CXCL8-induced chemotaxis at 16 nM in human PMNs [1]. This functional potency profile is unmatched by Reparixin, which requires 100 nM for CXCR2-mediated migration inhibition, and by SB225002, which achieves only micromolar-range blockade of certain chemotaxis responses in human cells [2]. Procurement of Navarixin is indicated when complete suppression of IL-8/CXCL1 chemokine-driven neutrophil migration is the experimental endpoint, and when the contributing roles of both CXCR1 and CXCR2 must be simultaneously interrogated.

Investigative Studies of CXCR2 Antagonist-Induced Neutropenia Mechanisms

Navarixin's well-documented, rapid-onset neutropenia (ANC reduction 44.5–48.2% within 6–12 hours post-dose, with grade 4 events at 4–6% incidence) makes it the preferred compound for research into CXCR2-mediated neutrophil homeostasis [1][2]. This pronounced pharmacological effect, attributed to its insurmountable allosteric binding and dual CXCR1/CXCR2 blockade, contrasts with Danirixin's neutropenia-sparing profile and AZD5069's milder, non-dose-limiting neutrophil reductions [3]. Researchers investigating the mechanistic link between CXCR2 antagonism and bone marrow neutrophil retention or release should select Navarixin as the positive control compound capable of inducing robust, reproducible neutropenia in experimental systems.

Quote Request

Request a Quote for Unii-4gmu5hux5I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.